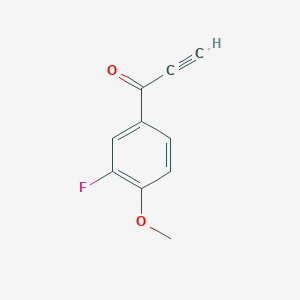

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one

CAS No.: 1595826-04-2

Cat. No.: VC2745932

Molecular Formula: C10H7FO2

Molecular Weight: 178.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1595826-04-2 |

|---|---|

| Molecular Formula | C10H7FO2 |

| Molecular Weight | 178.16 g/mol |

| IUPAC Name | 1-(3-fluoro-4-methoxyphenyl)prop-2-yn-1-one |

| Standard InChI | InChI=1S/C10H7FO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h1,4-6H,2H3 |

| Standard InChI Key | SXCMDOVKRUOWOA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)C#C)F |

| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)C#C)F |

Introduction

Chemical Identity and Structure

1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one belongs to the class of α,β-alkynyl ketones, featuring a carbonyl group adjacent to a carbon-carbon triple bond. The compound contains a 3-fluoro-4-methoxyphenyl substituent at the carbonyl position, creating a unique electronic environment that influences its reactivity and potential applications.

Structural Properties

The compound consists of three primary structural components:

-

A terminal alkyne (prop-2-yn) moiety

-

A carbonyl group

-

A 3-fluoro-4-methoxyphenyl aromatic ring

The molecular formula is C₁₀H₇FO₂, with a calculated molecular weight of approximately 178.16 g/mol. The presence of both electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring creates an interesting electronic distribution that affects the compound's chemical behavior.

Physical and Chemical Properties

Physical Properties

While specific data for 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one is limited in the literature, its properties can be estimated based on similar compounds. The physical properties of related compounds with the 3-fluoro-4-methoxyphenyl moiety suggest that this compound likely appears as a pale yellow to colorless solid at room temperature.

Spectroscopic Properties

Based on information about similar compounds, the spectroscopic characteristics of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be extrapolated as follows:

| Spectroscopic Method | Expected Features |

|---|---|

| IR Spectroscopy | Terminal alkyne C-H stretch (~3300 cm⁻¹) |

| C≡C stretch (~2100 cm⁻¹) | |

| C=O stretch (~1650-1670 cm⁻¹) | |

| C-F stretch (~1250 cm⁻¹) | |

| C-O-C stretch (~1100-1200 cm⁻¹) | |

| ¹H NMR | Terminal alkyne proton (~3.2-3.4 ppm) |

| Methoxy protons (~3.9 ppm) | |

| Aromatic protons (~7.0-8.0 ppm) | |

| ¹³C NMR | Carbonyl carbon (~177-180 ppm) |

| Alkyne carbons (~80-95 ppm) | |

| Fluorine-coupled aromatic carbons (showing splitting) | |

| Methoxy carbon (~56 ppm) |

Synthesis Methods

| Reaction Parameter | Optimal Condition |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (1-5 mol%) or Pd pincer complex |

| CO Pressure | 2 bar |

| Base | K₂CO₃ |

| Solvent | Propylene carbonate or toluene |

| Temperature | 100-120°C |

| Time | 5-8 hours |

The synthesis would likely proceed with high selectivity (>90%) and good yields (70-90%) under optimized conditions .

Alternative Synthetic Approach

An alternative synthesis could involve the treatment of 3-fluoro-4-methoxybenzonitrile with ethynylmagnesium bromide, followed by oxidation of the resulting alcohol to the ketone. This two-step procedure is analogous to the synthesis of 1-(3-fluoro-4-methoxyphenyl)propan-1-one from 3-fluoro-4-methoxybenzonitrile and ethylmagnesium bromide described in the literature .

Chemical Reactivity

The reactivity of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one can be predicted based on its functional groups:

Alkyne Functionality

The terminal alkyne moiety can participate in various reactions:

-

Click chemistry (azide-alkyne cycloadditions)

-

Metal-catalyzed coupling reactions

-

Hydrogenation to alkenes or alkanes

-

Nucleophilic additions

Carbonyl Group Reactivity

The ketone functionality adjacent to the alkyne creates an activated system that can undergo:

-

Nucleophilic additions

-

Aldol-type reactions

-

Reduction to alcohols

-

Formation of hydrazones, oximes, or other derivatives

Effect of the 3-Fluoro-4-methoxyphenyl Group

The presence of both fluoro and methoxy substituents on the aromatic ring affects the electronic properties of the compound:

-

The methoxy group provides electron density through resonance

-

The fluoro substituent withdraws electron density inductively

-

The combination creates a unique electronic environment that influences regioselectivity in addition reactions

Related Compounds

Structural Analogs

Several related compounds appear in the literature that provide insight into the properties and applications of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one:

3-Fluoro-4-methoxyphenyl Derivatives

The 3-fluoro-4-methoxyphenyl moiety appears in various biologically active compounds, including:

-

1-(3-Fluoro-4-methoxyphenyl)prop-2-en-1-one (a chalcone derivative)

-

3-(3-Fluoro-4-methoxyphenyl)propan-1-ol

Ynone Derivatives

Related ynones with different aromatic substituents have been synthesized and characterized, including:

Table 1: Comparison of Related Ynone Derivatives

Analytical Methods

Chromatographic Analysis

For purification and analysis of 1-(3-Fluoro-4-methoxyphenyl)prop-2-yn-1-one, column chromatography using silica gel and a mixture of hexane/ethyl acetate (typically in ratios of 10:1 to 5:1) would be appropriate, similar to methods used for related ynones .

Spectroscopic Identification

Definitive identification would rely on a combination of techniques:

-

NMR spectroscopy (¹H, ¹³C, and ¹⁹F)

-

IR spectroscopy

-

Mass spectrometry (expecting a molecular ion peak at m/z 178)

-

Elemental analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume